![molecular formula C10H8F2O B3015986 4,4-Difluoro-2,3-dihydronaphthalen-1-one CAS No. 1545673-43-5](/img/structure/B3015986.png)
4,4-Difluoro-2,3-dihydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,3-dihydronaphthalen-1-one is a chemical compound with the molecular formula C10H8F2O. It’s a derivative of 3,4-dihydronaphthalen-1(2H)-one, which has been investigated as a potential active fragment in antitumor agents .
Synthesis Analysis
The synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives, which could be similar to the synthesis of 4,4-Difluoro-2,3-dihydronaphthalen-1-one, involves the Claisen–Schmidt condensation reaction . The structures of these derivatives were characterized by NMR, FTIR, and MS spectroscopy .Applications De Recherche Scientifique
Anticancer Activity
4,4-Difluoro-2,3-dihydronaphthalen-1-one: derivatives have been studied for their potential as Bcl-2 inhibitors . Bcl-2 is a protein that regulates cell death (apoptosis), and its inhibition can induce the death of cancer cells, making these compounds promising for cancer therapy. The derivatives exhibit significant anticancer activities against various human neoplastic cell lines, including Hela, Hepg2, and K562, among others . Their cytotoxicity towards normal cell lines is lower than traditional chemotherapy drugs like DOX, indicating a potentially better safety profile .
Modulators of Allergic and Inflammatory Phenomena
Some derivatives of 4,4-Difluoro-2,3-dihydronaphthalen-1-one have been explored as novel modulators of allergic and inflammatory responses . These compounds could potentially be used to treat conditions characterized by excessive inflammation or allergic reactions, providing a new avenue for therapeutic intervention.
Inhibitors of Retinoic Acid-Metabolizing Enzymes
These derivatives are also being investigated as inhibitors of retinoic acid (RA)-metabolizing enzymes . This application is significant in the treatment of skin conditions and cancer, as retinoic acid plays a crucial role in cell differentiation and proliferation.
Boron Neutron Capture Therapy (BNCT)
Compounds containing the 4,4-Difluoro-2,3-dihydronaphthalen-1-one structure have been utilized in Boron Neutron Capture Therapy . BNCT is a type of radiation therapy used to treat cancer, which relies on boron-containing compounds that can capture neutrons and undergo nuclear reactions that destroy cancer cells.
Drug Transport Polymers
The derivatives of 4,4-Difluoro-2,3-dihydronaphthalen-1-one have been incorporated into feedback control drug transport polymers . These polymers can be used to deliver drugs in a controlled manner, enhancing the efficacy and reducing the side effects of treatments.
Bioimaging Agents
The photophysical properties of certain 4,4-Difluoro-2,3-dihydronaphthalen-1-one derivatives make them suitable as bioimaging agents . They can be used for both linear and nonlinear imaging, including two-photon absorption, which is valuable for deep tissue imaging and minimizing photodamage during the imaging process.
Mécanisme D'action
The mechanism of action of 3,4-dihydronaphthalen-1(2H)-one derivatives involves their antitumor activities against human neoplastic cell lines . They exhibit obvious anticancer activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for certain derivatives . The inhibition activities against the Bcl-2 protein were evaluated and the result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .
Orientations Futures
The future directions of research on 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could involve further investigation of their antitumor activities and their potential as Bcl-2 inhibitors . The development of Bcl-2 inhibitors has become one of the important strategies for treating malignant tumors . Therefore, 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could have significant potential in this area.
Propriétés
IUPAC Name |
4,4-difluoro-2,3-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVELXNJTHQQMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3-dihydronaphthalen-1-one | |
CAS RN |
1545673-43-5 |
Source
|
Record name | 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.